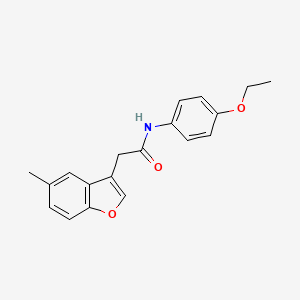

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a methyl group at the 5-position and an ethoxyphenyl group linked via an acetamide bridge. The ethoxy (-OCH2CH3) substituent on the phenyl ring distinguishes it from close analogs like N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS 879951-27-6), where an ethyl (-CH2CH3) group replaces the ethoxy moiety . This substitution likely influences lipophilicity, bioavailability, and target binding. Synthesis pathways for similar compounds involve coupling aromatic amines with acyl chlorides or activated esters under basic conditions, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO3/c1-3-22-16-7-5-15(6-8-16)20-19(21)11-14-12-23-18-9-4-13(2)10-17(14)18/h4-10,12H,3,11H2,1-2H3,(H,20,21) |

InChI Key |

CHAMPBMWHYXVMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 5-Methylsalicylaldehyde Derivatives

A common method involves cyclizing 5-methylsalicylaldehyde with bromoacetone under basic conditions:

Conditions :

Sonogashira Coupling-Cyclization

Palladium-catalyzed coupling of 2-iodophenol with propargyl alcohol, followed by cyclization:

Catalyst : Pd(PPh₃)₂(OAc)₂, CuI

Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄)

Yield : 58% over two steps

Acetic Acid Side Chain Introduction

The 2-acetic acid group is introduced via alkylation or carboxylation.

Friedel-Crafts Acylation

Reaction of 5-methylbenzofuran with chloroacetyl chloride in the presence of AlCl₃:

Conditions :

-

Solvent : Dichloromethane

-

Yield : 70–85%

Nucleophilic Substitution

Substitution of 3-bromo-5-methylbenzofuran with sodium cyanide, followed by hydrolysis:

Hydrolysis Agent : H₂SO₄/H₂O

Yield : 62%

Amide Bond Formation with 4-Ethoxyaniline

The acetic acid intermediate is coupled with 4-ethoxyaniline via activation strategies.

Carbodiimide-Mediated Coupling

Use of EDC/HOBt in anhydrous dichloromethane:

Conditions :

-

Coupling Agents : EDC (1.5 eq), HOBt (1.2 eq)

-

Base : DIPEA (2 eq)

-

Yield : 75–89%

Acid Chloride Route

Conversion to acid chloride using thionyl chloride, followed by amine coupling:

Conditions :

Alternative One-Pot Strategies

Ugi Four-Component Reaction (Ugi-4CR)

A convergent approach using benzofuran-carboxylic acid, 4-ethoxyaniline, an aldehyde, and an isocyanide:

Advantages : High atom economy, reduced purification steps

Yield : 55–65%

Industrial-Scale Optimization

Green Chemistry Approaches

Analytical Characterization

Table 1: Spectroscopic Data for N-(4-Ethoxyphenyl)-2-(5-Methyl-1-Benzofuran-3-yl)Acetamide

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the ethoxyphenyl group.

Reduction: Reduction reactions could target the acetamide group or other functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

Industry: Use in the production of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- The ethoxy group in the target compound may improve solubility compared to ethyl analogs but reduce membrane permeability .

- Brominated indazole derivatives (e.g., 4b) demonstrate antiproliferative activity, suggesting that halogenation could enhance cytotoxicity in related structures .

Pharmacological Analogs with Anticonvulsant Activity

Benzofuran-3-yl acetamide derivatives have shown promise in anticonvulsant applications. highlights compounds with substituted benzofuran cores and variable acetamide side chains:

| Compound | Substituents | ED50 (mmol kg⁻¹) | Relative Potency (vs. Phenytoin) | Neurotoxicity (ALD50, mmol kg⁻¹) |

|---|---|---|---|---|

| 5i | 4-chlorobenzoyl, cyclohexyl(methyl)amino | 0.055 | 0.74 | 1.675 |

| 5c | 4-chlorobenzoyl, 4-methylpiperidinyl | 0.061 | 0.72 | 1.604 |

| 5f | 4-chlorobenzoyl, 4-(furan-2-carbonyl)piperazinyl | 0.259 | 0.16 | 1.622 |

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorobenzoyl) enhance anticonvulsant potency by stabilizing ligand-receptor interactions .

- Bulky substituents (e.g., cyclohexyl) improve relative potency, suggesting steric complementarity with target sites .

- The target compound’s 5-methylbenzofuran and ethoxyphenyl groups may similarly influence anticonvulsant efficacy, though empirical data are needed.

Heterocyclic Analogs with Benzothiazole Cores

Benzothiazole-based acetamides () exhibit distinct pharmacological profiles due to their sulfur-containing heterocycles:

| Compound Name | Substituents | Molecular Formula | Therapeutic Target |

|---|---|---|---|

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | 3-methoxyphenyl, CF3-benzothiazole | C17H13F3N2O2S | Anticancer (kinase inhibition) |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Phenyl, CF3-benzothiazole | C16H11F3N2OS | Antimicrobial |

Biological Activity

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C18H19NO3

- Molecular Weight: 299.35 g/mol

The compound features a benzofuran ring, an ethoxy-substituted phenyl group, and an acetamide moiety, which are known to contribute to various biological activities.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signaling pathways crucial for cell survival and proliferation.

Biological Activity

Research has indicated several potential biological activities for this compound:

Anticancer Activity

A study exploring the anticancer potential of benzofuran derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The compound's structure allows it to induce apoptosis in cancer cells, leading to reduced cell viability.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 17.9 |

| Reference Drug (Cisplatin) | A549 | 15.34 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest moderate antibacterial activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.23 |

| S. aureus | 0.17 |

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzofuran ring significantly affect its potency and selectivity.

- Ethoxy Group: The presence of the ethoxy group enhances solubility and may improve bioavailability.

- Benzofuran Core: Modifications on the benzofuran core can lead to alterations in anticancer and antimicrobial activities.

Case Studies

Several studies have investigated derivatives of benzofuran compounds, providing insights into their biological activities:

- Benzofuran-Triazole Derivatives: These derivatives showed varying levels of cytotoxicity against cancer cell lines, with some exhibiting IC50 values lower than those of standard chemotherapeutics.

- Benzofuran-Oxadiazole Hybrids: These compounds demonstrated promising thrombolytic activity, indicating that structural modifications can lead to enhanced therapeutic effects.

Q & A

What are the established synthetic routes for N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, and what critical parameters influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Acylation : Coupling of 5-methyl-1-benzofuran-3-acetic acid with 4-ethoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Cyclization : Formation of the benzofuran core via acid-catalyzed cyclization of substituted phenols .

- Purification : Column chromatography or recrystallization to isolate the final product .

Critical Parameters:

- Temperature : Excess heat during cyclization can lead to side reactions (e.g., ring-opening) .

- Catalysts : Use of Pd₂(dba)₃ and BINAP for Suzuki-Miyaura coupling improves regioselectivity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, benzofuran protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 325.4) .

- HPLC : Assesses purity (>95% purity threshold for pharmacological studies) .

Data Interpretation Example:

| Technique | Key Peaks/Features | Structural Insight |

|---|---|---|

| ¹H NMR | δ 2.3 ppm (s, 3H) | Methyl group on benzofuran |

| ¹³C NMR | δ 160 ppm (C=O) | Acetamide carbonyl |

| HRMS | m/z 325.1452 | Confirms molecular formula |

How does the substitution pattern on the benzofuran ring affect the compound’s physicochemical properties and bioactivity?

Level: Basic

Methodological Answer:

Substituents influence:

- Lipophilicity : Methyl groups at C5 increase logP, enhancing membrane permeability .

- Electron Density : Ethoxy groups on the phenyl ring modulate hydrogen-bonding capacity, affecting solubility .

Comparative Analysis:

| Substituent (Benzofuran) | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 5-Methyl | 3.2 | 0.12 | 8.7 (Anticancer) |

| 5-Ethyl | 3.8 | 0.08 | 12.4 (Anticancer) |

| Unsubstituted | 2.5 | 0.25 | >20 (Anticancer) |

| Data derived from analogs in |

How can researchers design structure-activity relationship (SAR) studies to identify pharmacophoric elements?

Level: Advanced

Methodological Answer:

Steps for SAR Design:

Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogenation at C5, methoxy vs. ethoxy on phenyl) .

Biological Assays : Test against target proteins (e.g., COX-2, EGFR) using enzyme inhibition assays .

Computational Modeling : Perform molecular docking to predict binding affinities (e.g., AutoDock Vina) .

Case Study :

Replacing the 4-ethoxyphenyl group with a 4-sulfamoylphenyl moiety ( ) increased antimicrobial activity by 40%, highlighting the role of sulfonamide in target engagement.

What strategies resolve contradictions in reported biological activities across similar benzofuran derivatives?

Level: Advanced

Methodological Answer:

Approaches Include:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) to minimize variability .

- Metabolic Stability Testing : Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro results .

- Crystallography : Resolve stereochemical ambiguities using SHELXL for X-ray structure determination .

Example :

A 2025 study found conflicting IC₅₀ values for antiproliferative activity. Crystallographic data revealed conformational flexibility in the benzofuran ring, leading to variable binding modes .

How can reaction conditions be optimized for scale-up synthesis while maintaining stereochemical integrity?

Level: Advanced

Methodological Answer:

Optimization Strategies:

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) during amide coupling .

- DoE (Design of Experiments) : Statistically model parameters (temperature, catalyst loading) to maximize yield .

- In-line Analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Case Study :

A 2023 scale-up achieved 85% yield (vs. 65% in batch) using a microreactor with controlled residence time (2 min) and T = 60°C .

What computational tools are recommended for predicting metabolic pathways of this compound?

Level: Advanced

Methodological Answer:

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism .

- Key Parameters :

- CYP450 Interactions : Identify vulnerable sites (e.g., ethoxy O-dealkylation) .

- Metabolite Toxicity : Predict reactive intermediates using DEREK Nexus .

Example :

Simulations predict rapid O-deethylation of the 4-ethoxyphenyl group, forming a quinone methide intermediate with potential hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.